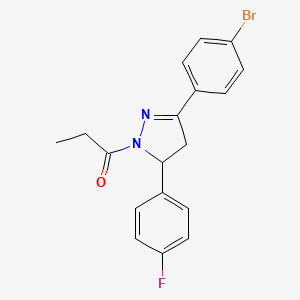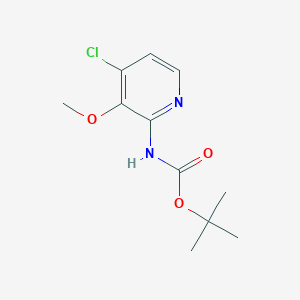
tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is also referred to as terbuthylazine, a widely used herbicide belonging to the s-triazine class of herbicides. This compound is primarily used to control weeds in crops such as maize, sorghum, sugarcane, and pineapple.
Méthodes De Préparation
The synthesis of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with tert-butanol and carbonic acid. The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. The structure of the compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Analyse Des Réactions Chimiques
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include palladium catalysts and bases such as cesium carbonate. For example, the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate in 1,4-dioxane as a solvent is a notable reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate has extensive applications in scientific research. It is used in the synthesis of various organic compounds, including N-Boc-protected anilines and tetrasubstituted pyrroles. These compounds are valuable in medicinal chemistry and drug development. Additionally, the compound is used in environmental studies to understand its impact on non-target organisms and its effectiveness as a herbicide .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves its interaction with specific molecular targets in plants. As a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, ultimately causing cell death in the target weeds.
Comparaison Avec Des Composés Similaires
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate can be compared with other s-triazine herbicides such as atrazine and simazine. While all these compounds share a similar mode of action, terbuthylazine is known for its lower toxicity to non-target organisms and its effectiveness in controlling a broader spectrum of weeds. Other similar compounds include N-(2-chloro-3-methoxy-4-pyridyl)carbamate and tert-butyl carbamate .
Propriétés
IUPAC Name |
tert-butyl N-(4-chloro-3-methoxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHJDJDAGVMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2765794.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2765796.png)
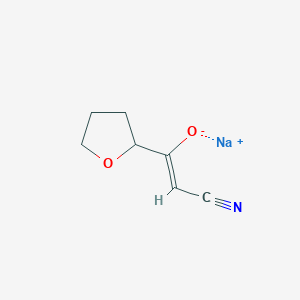
![3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2765799.png)
![N-cyclopropyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765800.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)
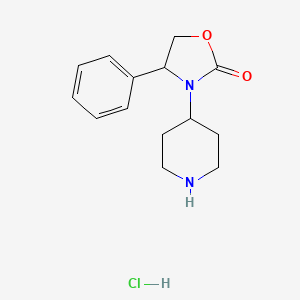
![3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2765803.png)
![2-methoxy-6-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2765807.png)
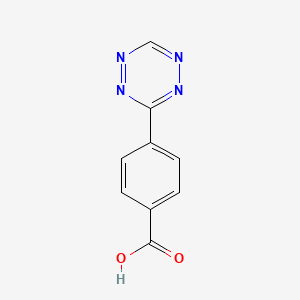
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
